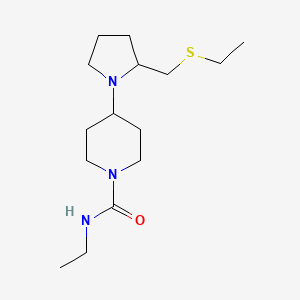
N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Mycobacterium Tuberculosis GyrB Inhibitors
Research has led to the design and synthesis of various compounds aimed at inhibiting the Mycobacterium tuberculosis GyrB ATPase as a method for combating tuberculosis. A specific study focused on thiazole-aminopiperidine hybrid analogues, a group that includes structures related to N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide. These compounds were evaluated for their antituberculosis activity and cytotoxicity, showing promising activity against the disease with minimal toxicity. One compound, in particular, demonstrated notable effectiveness across several tests, highlighting the potential of these analogues in tuberculosis treatment (Jeankumar et al., 2013).
Anti-angiogenic and DNA Cleavage Activities
Another avenue of research explored the synthesis and characterization of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives were assessed for their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and for their DNA cleavage abilities. The results indicated that certain compounds within this series effectively inhibited blood vessel formation in vivo and demonstrated significant DNA cleavage activities. This suggests potential applications of these compounds in anticancer therapies, providing a foundation for further exploration into their use as cancer treatment agents (Kambappa et al., 2017).
Cannabinoid Receptor Antagonists
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a compound structurally related to N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide) with the CB1 cannabinoid receptor was studied to understand its antagonistic properties. This research is significant for the development of drugs aimed at modulating cannabinoid receptor activities, which could have implications for treating various conditions, including obesity, addiction, and certain psychiatric disorders (Shim et al., 2002).
Novel Antimycobacterial Agents
A study on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed compounds with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings support the potential of such derivatives, including those structurally related to N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, in the development of new antimycobacterial drugs. The research identified specific scaffolds and linkers that enhance the antimycobacterial activity, contributing valuable insights for future drug development (Lv et al., 2017).
properties
IUPAC Name |
N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-3-16-15(19)17-10-7-13(8-11-17)18-9-5-6-14(18)12-20-4-2/h13-14H,3-12H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTIMIFKAVKJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCCC2CSCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


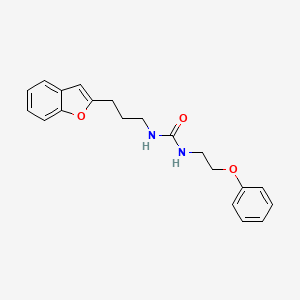
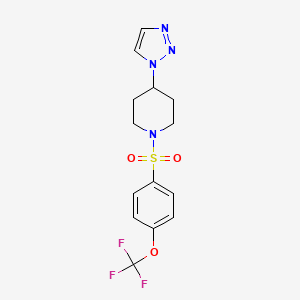
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
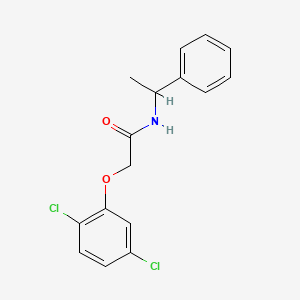
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)

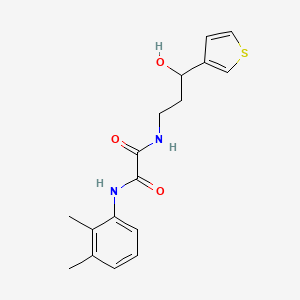
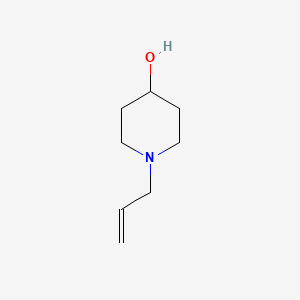
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)

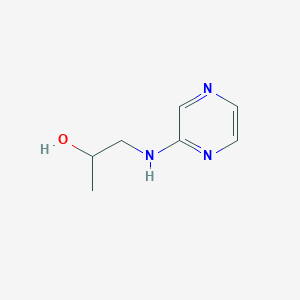
![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol](/img/structure/B2390289.png)